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molecular formula C9H10FNO2 B1592292 Ethyl 4-Amino-3-fluorobenzoate CAS No. 73792-12-8

Ethyl 4-Amino-3-fluorobenzoate

Cat. No. B1592292
M. Wt: 183.18 g/mol
InChI Key: SPGMDXDPJKEDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:12]([CH3:13])[OH:14].[NH2:1][c:2]1[c:3]([F:11])[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1>>[NH2:1][c:2]1[c:3]([F:11])[cH:4][c:5]([C:6](=[O:7])[O:8][CH2:12][CH3:13])[cH:9][cH:10]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1ccc(C(=O)O)cc1F

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)c1ccc(N)c(F)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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